molecular formula C5H2Br2IN B13964428 3,6-Dibromo-2-iodopyridine

3,6-Dibromo-2-iodopyridine

Cat. No.: B13964428
M. Wt: 362.79 g/mol
InChI Key: WLVRFXKYHPVEKI-UHFFFAOYSA-N
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Description

3,6-Dibromo-2-iodopyridine is a halogenated pyridine derivative Pyridine is a basic heterocyclic organic compound with the chemical formula C₅H₅N

Preparation Methods

Synthetic Routes and Reaction Conditions

3,6-Dibromo-2-iodopyridine can be synthesized through various methods. One common approach involves the bromination and iodination of pyridine derivatives. For instance, starting with 2,6-dibromopyridine, iodination can be achieved using reagents such as potassium iodide and cuprous iodide under specific reaction conditions .

Industrial Production Methods

Industrial production of this compound typically involves large-scale bromination and iodination processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

3,6-Dibromo-2-iodopyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution Reactions: Products include various substituted pyridines depending on the substituent introduced.

    Coupling Reactions: Products include biaryl compounds and other complex aromatic structures.

Mechanism of Action

The mechanism by which 3,6-Dibromo-2-iodopyridine exerts its effects depends on the specific reaction or applicationIn coupling reactions, the compound serves as a substrate for the formation of new carbon-carbon bonds, facilitated by metal catalysts .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,6-Dibromo-2-iodopyridine is unique due to the presence of both bromine and iodine atoms on the pyridine ring. This combination of halogens provides distinct reactivity patterns, making it a versatile intermediate in organic synthesis. Its ability to undergo various substitution and coupling reactions sets it apart from other halogenated pyridines .

Properties

Molecular Formula

C5H2Br2IN

Molecular Weight

362.79 g/mol

IUPAC Name

3,6-dibromo-2-iodopyridine

InChI

InChI=1S/C5H2Br2IN/c6-3-1-2-4(7)9-5(3)8/h1-2H

InChI Key

WLVRFXKYHPVEKI-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC(=C1Br)I)Br

Origin of Product

United States

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